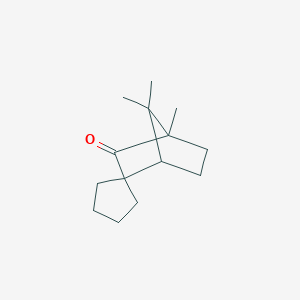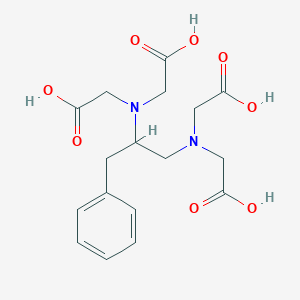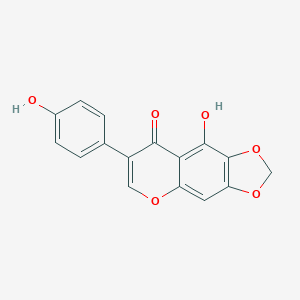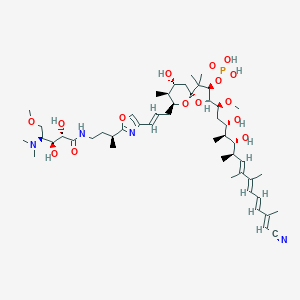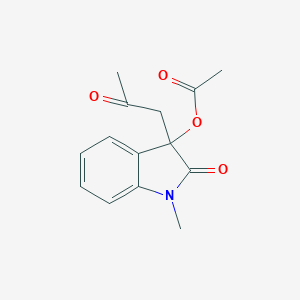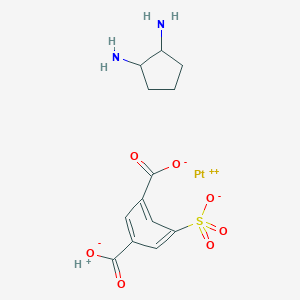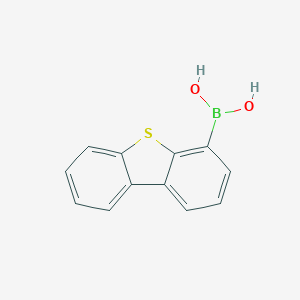
Dibenzothiophene-4-boronic acid
Übersicht
Beschreibung
Dibenzothiophene derivatives, including Dibenzothiophene-4-boronic acid, are compounds of interest due to their unique chemical and physical properties. These compounds are particularly relevant in the synthesis of donor–acceptor chromophores and other functional materials.
Synthesis Analysis
The synthesis of dibenzothiophene derivatives often involves Suzuki–Miyaura coupling using appropriately substituted aromatic boronic acids. This method enables the functionalization of dibenzothiophene with various groups, forming the basis for synthesizing Dibenzothiophene-4-boronic acid (Jepsen et al., 2013).
Molecular Structure Analysis
The molecular structure of Dibenzothiophene-4-boronic acid is characterized by the presence of a dibenzothiophene scaffold functionalized with a boronic acid group. This structure impacts the electronic and photophysical properties of the compound, influencing its reactivity and potential applications.
Chemical Reactions and Properties
Dibenzothiophene derivatives exhibit a variety of chemical reactions, including electropolymerization and reactions with nucleophiles. The presence of the boronic acid group in Dibenzothiophene-4-boronic acid contributes to its unique reactivity profile, making it suitable for applications in material science and organic synthesis (Lu et al., 2010).
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reaction
- Scientific Field: Organic Chemistry
- Application Summary: Dibenzothiophene-4-boronic acid is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond forming reaction . This reaction is used to create conjugated systems of alkenes, styrenes, or biaryl compounds .
- Method of Application: The reaction typically involves the coupling of an organoborane (like Dibenzothiophene-4-boronic acid) and a halide or triflate under basic conditions .
- Results or Outcomes: The outcome of this reaction is the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Boron Compounds
- Scientific Field: Inorganic Chemistry
- Application Summary: Dibenzothiophene-4-boronic acid is classified under boron compounds . Boron compounds have a wide range of applications in different fields, including the production of borosilicate glass, detergents, and as an igniter in rockets .
Organic Semiconductor
- Scientific Field: Materials Science
- Application Summary: Dibenzothiophene-4-boronic acid is used as a building block for organic semiconductors . Organic semiconductors are used in various electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaics, and organic field-effect transistors .
Biological Material
- Scientific Field: Biochemistry
- Application Summary: Dibenzothiophene-4-boronic acid can be used as a biological material or organic compound for life science related research .
Catalysts for Regioselective Activation
- Scientific Field: Organic Chemistry
- Application Summary: Borinic acid derivatives, such as Dibenzothiophene-4-boronic acid, have been used as catalysts for regioselective activation of polyols or epoxide opening .
DNA Cleavage and Oxidation of Adenosine-S’-phosphosulfate Kinase
- Scientific Field: Biochemistry
- Application Summary: Dibenzothiophene S-oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, release atomic oxygen when exposed to UV light. This is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .
Sensors
- Scientific Field: Analytical Chemistry
- Application Summary: Borinic acid derivatives, such as Dibenzothiophene-4-boronic acid, have been used in the development of sensors .
Fluorescent Emitters
Safety And Hazards
Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .
Eigenschaften
IUPAC Name |
dibenzothiophen-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNHPQCCUVWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370220 | |
| Record name | Dibenzothiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzothiophene-4-boronic acid | |
CAS RN |
108847-20-7 | |
| Record name | Dibenzothiophene-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dibenzothiophene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
